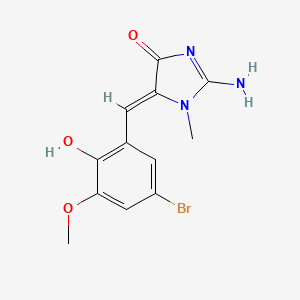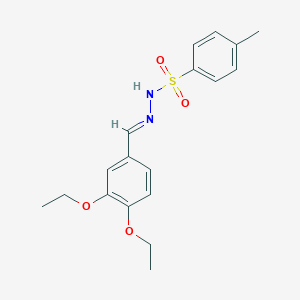![molecular formula C15H16BrN3O2S B5909194 N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5909194.png)
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBS is a hydrazone derivative that is commonly used as a reagent in organic synthesis and as a fluorescent probe in biological imaging. In
Wirkmechanismus
The mechanism of action of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to disrupt the function of the ribosome, a cellular organelle responsible for protein synthesis, leading to the accumulation of misfolded proteins and the activation of the unfolded protein response pathway. This pathway ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide induces cell death in a variety of cancer cell lines, including breast, colon, and lung cancer cells. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has also been shown to inhibit the growth of tumors in animal models. In addition, N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide in scientific research is its fluorescent properties, which allow for the detection of specific biomolecules in cells and tissues. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis. However, one limitation of using N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is its potential toxicity, particularly at high concentrations. Careful handling and disposal of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for research involving N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide. One area of interest is the development of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide-based fluorescent probes for the detection of specific biomolecules in live cells. Another area of interest is the investigation of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide as an anti-cancer agent in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide and its potential side effects.
Synthesemethoden
The synthesis of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with benzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been widely used as a fluorescent probe for imaging biological molecules such as proteins and nucleic acids. Its fluorescence properties allow for the detection of specific biomolecules in cells and tissues. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has also been used as a reagent in organic synthesis, particularly in the synthesis of hydrazone derivatives. In addition, N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been investigated for its potential as an anti-cancer agent due to its ability to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-19(2)15-9-8-12(10-14(15)16)11-17-18-22(20,21)13-6-4-3-5-7-13/h3-11,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZVFFUTNYNMED-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)

![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)



![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)
![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)

![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)